Epzicom

Beschreibung

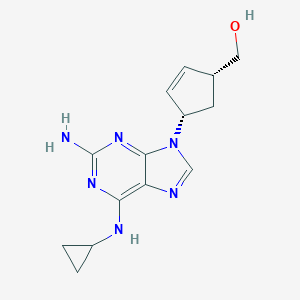

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1R,4S)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N6O/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19)/t8-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGSCOLBFJQGHM-WCBMZHEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@H]4C[C@H](C=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332855 | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136470-79-6 | |

| Record name | (1R,4S)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136470-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((1R,4S)-4-(2-Amino-6-(cyclopropylamino)-9H-purin-9-yl)cyclopent-2-enyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136470796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epzicom | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABACAVIR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9A7099R51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Epzicom in Halting HIV-1 Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epzicom, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir and lamivudine, represents a critical component in the armamentarium of highly active antiretroviral therapy (HAART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which Epzicom exerts its antiviral effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways involved.

Introduction to the Dual-Inhibitor Strategy

Epzicom's efficacy lies in the synergistic action of its two components, abacavir and lamivudine. Both are prodrugs that, upon intracellular phosphorylation, are converted into their active triphosphate forms. These activated metabolites act as competitive inhibitors and chain terminators of HIV-1 reverse transcriptase (RT), an enzyme essential for the conversion of the viral RNA genome into proviral DNA, a crucial step for integration into the host cell's genome. By targeting the same vital enzyme through slightly different molecular interactions, this combination therapy helps to suppress viral replication effectively and manage the development of drug resistance.

Mechanism of Action at the Molecular Level

The antiviral activity of Epzicom is a multi-step process that begins with the passive diffusion of abacavir and lamivudine into host cells and culminates in the termination of viral DNA synthesis.

Intracellular Activation: A Prerequisite for Antiviral Activity

Neither abacavir nor lamivudine is active in its native form. Both must undergo sequential phosphorylation by host cellular kinases to their respective triphosphate anabolites: carbovir triphosphate (CBV-TP) from abacavir, and lamivudine triphosphate (L-TP or 3TC-TP) from lamivudine.[1][2]

The intracellular phosphorylation pathway is a critical determinant of the drugs' potency. For abacavir, a guanosine analogue, it is first converted to abacavir monophosphate by adenosine phosphotransferase.[3] This is then converted to carbovir monophosphate (CBV-MP) by a cytosolic deaminase, which is subsequently phosphorylated to the active CBV-TP.[3][4] Lamivudine, a cytidine analogue, is phosphorylated to lamivudine monophosphate by deoxycytidine kinase, and subsequently to the diphosphate and active triphosphate forms by other cellular kinases.[2]

Inhibition of HIV-1 Reverse Transcriptase

Once formed, CBV-TP and L-TP act as competitive inhibitors of the natural substrates for HIV-1 RT, deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP), respectively.[5][6] These activated drug metabolites bind to the active site of the reverse transcriptase enzyme.

Chain Termination

Upon incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of both CBV-TP and L-TP prevents the formation of the 5'-3' phosphodiester bond necessary for DNA chain elongation.[1] This results in premature chain termination, effectively halting the synthesis of viral DNA.[1]

Quantitative Analysis of Antiviral Activity

The potency of abacavir and lamivudine has been quantified through various in vitro assays. The following tables summarize key quantitative data.

| Compound | Parameter | Value | Cell Line/System | Reference |

| Abacavir | IC50 | 4.0 µM | MT-4 cells | [7] |

| Abacavir | IC50 | 0.26 µM | Clinical HIV-1 Isolates | [7] |

| Carbovir Triphosphate (CBV-TP) | Ki | 0.021 µM | HIV-1 Reverse Transcriptase | [7] |

| Lamivudine | IC50 | 0.002 - 1.14 µM | Various cell lines | [8] |

| Lamivudine | IC50 | 0.316 µM | HIV-1 | [9] |

Table 1: In Vitro Antiviral Activity of Abacavir and Lamivudine.

Resistance Profile

The emergence of drug resistance is a significant challenge in HIV-1 therapy. Specific mutations in the reverse transcriptase gene can reduce the susceptibility of the virus to NRTIs.

| Mutation | Drug(s) Affected | Fold Change in Susceptibility | Reference |

| M184V | Lamivudine | >100-fold increase | [10] |

| M184V | Abacavir | 2-4-fold increase | [7] |

| K65R, L74V, Y115F, M184V (combinations) | Abacavir | 4 to >8-fold increase | |

| E44D/A + V118I | Lamivudine | 4 to 50-fold increase |

Table 2: Key Resistance Mutations and Their Impact on Abacavir and Lamivudine Susceptibility.

The M184V mutation is the most common mutation associated with lamivudine resistance and also confers low-level resistance to abacavir.[7][10] Interestingly, the M184V mutation can increase the susceptibility of HIV-1 to zidovudine (another NRTI), highlighting the complex interplay of resistance mutations.[8]

Experimental Protocols

Determination of IC50 in Cell Culture

This protocol outlines a general method for determining the 50% inhibitory concentration (IC50) of a nucleoside analogue against HIV-1 in a cell-based assay.

Materials:

-

Human T-cell line susceptible to HIV-1 infection (e.g., MT-4 cells)

-

Complete culture medium

-

HIV-1 virus stock of a known titer

-

Test compounds (abacavir, lamivudine)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 105 cells/well in complete culture medium.

-

Compound Dilution: Prepare serial dilutions of the test compounds in culture medium.

-

Infection and Treatment: Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. Immediately add the serially diluted compounds to the respective wells. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

-

MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This protocol describes a non-radioactive, colorimetric ELISA-based assay to determine the inhibitory activity of the triphosphate forms of the drugs against purified HIV-1 RT.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Streptavidin-coated 96-well plates

-

Biotinylated template/primer (e.g., poly(A) x oligo(dT)15)

-

Deoxynucleoside triphosphate (dNTP) mix containing DIG-labeled dUTP

-

Test compounds (carbovir triphosphate, lamivudine triphosphate)

-

Anti-digoxigenin-peroxidase (POD) conjugate

-

Peroxidase substrate (e.g., ABTS)

-

Washing and reaction buffers

-

Microplate reader

Procedure:

-

Template/Primer Immobilization: The biotinylated template/primer is immobilized on the streptavidin-coated microplate wells.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the dNTP mix and the serially diluted triphosphate forms of the test compounds.

-

Enzyme Reaction: Add the reaction mixture and the recombinant HIV-1 RT to the wells. Incubate at 37°C for 1-2 hours to allow for DNA synthesis.

-

Washing: Wash the wells to remove unincorporated nucleotides.

-

Detection: Add the anti-DIG-POD conjugate and incubate. After another washing step, add the peroxidase substrate.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength. The color intensity is proportional to the amount of incorporated DIG-labeled dUTP.

-

Data Analysis: Calculate the percentage of RT inhibition for each compound concentration. The IC50 or Ki can be determined from the dose-response curve.

Conclusion

Epzicom's mechanism of action is a well-characterized example of effective antiretroviral therapy. The dual components, abacavir and lamivudine, undergo intracellular activation to their triphosphate forms, which then competitively inhibit and terminate the action of HIV-1 reverse transcriptase. This in-depth understanding of its molecular basis, supported by quantitative data on its efficacy and resistance profiles, is crucial for the continued development of novel antiretroviral agents and the strategic management of HIV-1 infection. The detailed experimental protocols provided herein serve as a guide for the continued investigation and characterization of such compounds.

References

- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. A simplified method for rapid quantification of intracellular nucleoside triphosphates by one-dimensional thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

The Synergistic Interplay of Abacavir and Lamivudine in HIV-1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synergistic effect and combined therapeutic action of abacavir and lamivudine, two pivotal nucleoside reverse transcriptase inhibitors (NRTIs) in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. While direct quantitative in vitro synergy studies for this specific combination are not extensively detailed in publicly available research, their combined clinical efficacy is well-documented. This document synthesizes the known mechanisms of action, intracellular pathways, and clinical outcomes, providing a comprehensive resource for the scientific community.

Mechanism of Action and Intracellular Activation

Abacavir and lamivudine are both prodrugs that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effect. A key aspect of their successful combination is that they utilize different intracellular phosphorylation pathways, thus avoiding metabolic competition and allowing for their effective combined action.[1]

Intracellular Phosphorylation Pathways

Abacavir, a guanosine analog, is converted to its active form, carbovir triphosphate (CBV-TP), through a series of enzymatic steps. Similarly, lamivudine, a cytidine analog, is phosphorylated to lamivudine triphosphate (3TC-TP).

References

An In-depth Technical Guide to the Intracellular Phosphorylation of Abacavir and Lamivudine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abacavir (ABC) and lamivudine (3TC) are potent nucleoside reverse transcriptase inhibitors (NRTIs) that form the backbone of many combination antiretroviral therapy regimens for the treatment of HIV infection. As prodrugs, both agents require extensive intracellular metabolism to their respective active triphosphate forms to exert their antiviral effect. This technical guide provides a detailed overview of the intracellular phosphorylation pathways of abacavir and lamivudine, the key enzymes involved, and the resulting pharmacologically active metabolites. It includes a summary of quantitative data on the intracellular pharmacokinetics of these drugs, detailed experimental protocols for their study, and visualizations of the metabolic pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Abacavir, a carbocyclic 2'-deoxyguanosine analogue, and lamivudine, a 2'-deoxy-3'-thiacytidine analogue, are critical components in the management of HIV-1 infection. Their mechanism of action relies on the inhibition of HIV reverse transcriptase (RT). However, in their administered form, they are inactive. Efficacy is entirely dependent on their conversion within the host cell into pharmacologically active 5'-triphosphate metabolites. This process of anabolic phosphorylation is carried out by a series of host cellular kinases. The resulting triphosphate analogues, carbovir 5'-triphosphate (CBV-TP) and lamivudine 5'-triphosphate (3TC-TP), act as competitive inhibitors of the viral RT and as chain terminators upon incorporation into the nascent viral DNA strand.[1][2][3][4] Understanding the intricacies of these phosphorylation pathways is paramount for optimizing dosing strategies, predicting drug-drug interactions, and developing novel nucleoside analogues.

Intracellular Phosphorylation of Abacavir

Abacavir is a guanosine analogue that undergoes a multi-step enzymatic conversion to its active form, carbovir 5'-triphosphate (CBV-TP).[5]

The phosphorylation pathway is as follows:

-

Initial Phosphorylation: Abacavir is first phosphorylated to abacavir 5'-monophosphate (ABC-MP) by the cellular enzyme adenosine phosphotransferase.[6][7]

-

Deamination: ABC-MP is then deaminated by a cytosolic deaminase to form carbovir 5'-monophosphate (CBV-MP).[6]

-

Second Phosphorylation: CBV-MP is subsequently phosphorylated to carbovir 5'-diphosphate (CBV-DP) by guanylate kinase.[6]

-

Final Phosphorylation: Finally, CBV-DP is converted to the active metabolite, carbovir 5'-triphosphate (CBV-TP), by various cellular enzymes, including nucleoside diphosphate kinases.[6]

It is the formation of CBV-TP that allows for the potent inhibition of HIV reverse transcriptase.[5]

Intracellular Phosphorylation of Lamivudine

Lamivudine, a cytidine analogue, also requires a three-step phosphorylation cascade to become the active lamivudine 5'-triphosphate (3TC-TP).[3][4][8]

The phosphorylation pathway is as follows:

-

First Phosphorylation: Lamivudine is initially phosphorylated by deoxycytidine kinase to form lamivudine 5'-monophosphate (3TC-MP).[9]

-

Second Phosphorylation: 3TC-MP is then converted to lamivudine 5'-diphosphate (3TC-DP) by cytidine monophosphate/deoxycytidine monophosphate kinase. The diphosphate is the predominant anabolite found within cells, suggesting the subsequent step is rate-limiting.[9][10]

-

Third Phosphorylation: The final and rate-limiting step is the phosphorylation of 3TC-DP to the active 3TC-TP, a reaction catalyzed by nucleoside diphosphate kinase.[9][10]

Quantitative Data Summary

The intracellular persistence of the active triphosphate metabolites is a key determinant of the dosing interval for NRTIs. The long intracellular half-lives of CBV-TP and 3TC-TP support once-daily dosing regimens.[2][11]

| Parameter | Carbovir Triphosphate (CBV-TP) | Lamivudine Triphosphate (3TC-TP) |

| Intracellular Half-life (t½) | 12 - 21 hours[2][12][13] | 15 - 19 hours[8][11] |

| Median Intracellular Half-life (t½) in vivo | 18 hours (range: 12-19 hours)[14][15] | 18.4 hours[11] |

| Steady-State Trough Concentration (Cτ) | Similar between 600 mg QD and 300 mg BID regimens[12] | Modestly lower with 300 mg QD vs. 150 mg BID regimen[11] |

| Steady-State Max Concentration (Cmax) | 99% higher with 600 mg QD vs. 300 mg BID regimen[3][12] | Bioequivalent between 300 mg QD and 150 mg BID regimens[11] |

| Area Under the Curve (AUC₀₋₂₄) | 32% higher with 600 mg QD vs. 300 mg BID regimen[3][12] | Bioequivalent between 300 mg QD and 150 mg BID regimens[11] |

Data compiled from studies in peripheral blood mononuclear cells (PBMCs) of HIV-infected patients.

Experimental Protocols for Intracellular Metabolite Quantification

The quantification of intracellular nucleoside triphosphates is challenging due to their low concentrations and instability.[16][17] The most common and robust methods involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood samples (typically from HIV-infected patients) using Ficoll density gradient centrifugation.[14][18]

-

Cell Counting and Lysis: The isolated PBMCs are counted to allow for normalization of metabolite concentrations (e.g., fmol/10⁶ cells). The cells are then lysed, often using a cold methanol-based solution, to release the intracellular contents and quench enzymatic activity.

-

Metabolite Extraction: The triphosphate metabolites are extracted from the cell lysate. This is frequently achieved using solid-phase extraction (SPE), often with an anion-exchange column, to separate the highly polar triphosphates from other cellular components.[16][17][19]

-

Quantification by LC-MS/MS: The extracted samples are analyzed by a validated LC-MS/MS method. This technique provides high sensitivity and selectivity for the accurate quantification of CBV-TP and 3TC-TP.[16][17]

-

Chromatography: Reversed-phase or ion-pair chromatography is typically used to separate the analytes.[16][20]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection, providing specificity and low limits of quantification.[16][17]

-

-

Data Analysis: Standard curves are generated using authentic triphosphate standards to calculate the concentration of the metabolites in the samples.[16][17]

Conclusion

The intracellular phosphorylation of abacavir and lamivudine is a complex, multi-step process mediated entirely by host cell enzymes. The efficient conversion to their respective active triphosphate moieties, CBV-TP and 3TC-TP, is fundamental to their potent anti-HIV activity. The long intracellular half-life of these active metabolites provides the pharmacological basis for convenient once-daily dosing, which can improve patient adherence. A thorough understanding of these metabolic pathways, coupled with robust analytical methods for intracellular quantification, is essential for the continued optimization of antiretroviral therapy and the rational design of next-generation nucleoside analogues.

References

- 1. Pharmacokinetics of Lamivudine and Lamivudine-Triphosphate after Administration of 300 Milligrams and 150 Milligrams Once Daily to Healthy Volunteers: Results of the ENCORE 2 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of abacavir and its anabolite carbovir triphosphate without and with darunavir/ritonavir or raltegravir in HIV-infected subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Lamivudine? [synapse.patsnap.com]

- 5. Abacavir Therapy and HLA-B*57:01 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. escholarship.org [escholarship.org]

- 8. Clinical pharmacokinetics of lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. The pharmacokinetics of lamivudine phosphorylation in peripheral blood mononuclear cells from patients infected with HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Equivalent Steady-State Pharmacokinetics of Lamivudine in Plasma and Lamivudine Triphosphate within Cells following Administration of Lamivudine at 300 Milligrams Once Daily and 150 Milligrams Twice Daily - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Steady-State Pharmacokinetics of Abacavir in Plasma and Intracellular Carbovir Triphosphate following Administration of Abacavir at 600 Milligrams Once Daily and 300 Milligrams Twice Daily in Human Immunodeficiency Virus-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Simultaneous quantification of intracellular lamivudine and abacavir triphosphate metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Simultaneous Quantification of Intracellular Lamivudine and Abacavir Triphosphate Metabolites by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. img.thebody.com [img.thebody.com]

- 19. researchgate.net [researchgate.net]

- 20. journals.asm.org [journals.asm.org]

Epzicom's Impact on HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epzicom, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir (ABC) and lamivudine (3TC), is a critical component of antiretroviral therapy (ART) for the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth analysis of the biochemical and cellular mechanisms by which Epzicom's active components inhibit HIV-1 reverse transcriptase (RT), a pivotal enzyme in the viral replication cycle. This document details the intracellular activation of abacavir and lamivudine, their competitive inhibition of RT, and the molecular basis of viral resistance. Furthermore, it presents quantitative data on their inhibitory activity and outlines the experimental protocols used to characterize their antiviral effects.

Mechanism of Action

Abacavir and lamivudine are synthetic nucleoside analogues that, upon administration, are internalized by host cells and undergo intracellular phosphorylation to their active triphosphate forms.[1][2] This activation is a prerequisite for their antiviral activity.

1.1. Intracellular Activation

Abacavir, a guanosine analogue, is converted to its active metabolite, carbovir triphosphate (CBV-TP), by cellular enzymes.[1][2] Similarly, lamivudine, a cytosine analogue, is phosphorylated to lamivudine triphosphate (3TC-TP).[3] This multi-step phosphorylation is catalyzed by host cell kinases.

1.2. Competitive Inhibition of HIV-1 Reverse Transcriptase

The active triphosphate metabolites, CBV-TP and 3TC-TP, are structural analogues of the natural deoxyguanosine triphosphate (dGTP) and deoxycytidine triphosphate (dCTP), respectively. They act as competitive inhibitors of HIV-1 reverse transcriptase.[1][3] By mimicking the natural substrates, CBV-TP and 3TC-TP bind to the active site of the reverse transcriptase enzyme.

1.3. DNA Chain Termination

Following incorporation into the nascent viral DNA strand, the absence of a 3'-hydroxyl group on the sugar moiety of both abacavir and lamivudine prevents the formation of a phosphodiester bond with the subsequent deoxynucleotide.[1][3] This leads to the premature termination of the growing DNA chain, thereby halting the conversion of the viral RNA genome into double-stranded DNA, a critical step for HIV-1 replication.[4][5]

Quantitative Analysis of Inhibitory Activity

The antiviral potency of abacavir and lamivudine has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to evaluate their efficacy.

Table 1: In Vitro Inhibitory Activity of Abacavir and Lamivudine Against Wild-Type HIV-1

| Compound | Active Metabolite | Parameter | Value | Cell Line/System | Reference |

| Abacavir | Carbovir Triphosphate (CBV-TP) | IC50 | 4.58 ± 2.03 µM | Recombinant Virus Assay | [6] |

| Lamivudine | Lamivudine Triphosphate (3TC-TP) | IC50 | 0.002 - 1.14 µM | Various Cell Lines | [7] |

HIV-1 Resistance to Abacavir and Lamivudine

The emergence of drug-resistant HIV-1 strains is a significant challenge in antiretroviral therapy. Resistance to abacavir and lamivudine is primarily associated with specific mutations in the reverse transcriptase gene.

3.1. Key Resistance Mutations

The M184V mutation is the most common mutation associated with high-level resistance to lamivudine and also confers low-level resistance to abacavir.[8][9] Other mutations associated with abacavir resistance include K65R, L74V, and Y115F.[9] The presence of multiple mutations, particularly in combination with thymidine analogue mutations (TAMs), can lead to higher levels of resistance to abacavir.[6]

Table 2: Fold Change in IC50 for Abacavir and Lamivudine in the Presence of Resistance Mutations

| Mutation(s) | Drug | Fold Change in IC50 | Reference |

| M184V | Abacavir | 2 - 4 | [9] |

| M184V | Lamivudine | >100 | [10] |

| K65R | Abacavir | ~4 | [9] |

| L74V | Abacavir | Low-level | [9] |

| Y115F | Abacavir | Low-level | [9] |

| M184V + TAMs | Abacavir | 5 - 10 | [11] |

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the effect of Epzicom's components on HIV-1 reverse transcriptase activity.

4.1. In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

-

Objective: To determine the IC50 value of an inhibitor against HIV-1 RT.

-

Principle: A colorimetric or fluorometric assay is used to quantify the synthesis of DNA from an RNA or DNA template by recombinant HIV-1 RT. The inhibition of this process by a test compound is measured.

-

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

Reaction Buffer (containing template-primer, dNTPs, and necessary salts)

-

Test compounds (e.g., CBV-TP, 3TC-TP)

-

Detection system (e.g., streptavidin-coated plates and antibody-enzyme conjugate for colorimetric detection)[12]

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, combine the reaction buffer, HIV-1 RT, and the test compound.

-

Incubate the plate to allow the reverse transcription reaction to proceed.

-

Stop the reaction and transfer the products to a streptavidin-coated plate to capture the newly synthesized biotin-labeled DNA.

-

Add a horseradish peroxidase (HRP)-conjugated antibody that recognizes a label incorporated into the DNA (e.g., digoxigenin).

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic HRP substrate and measure the absorbance.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.[13]

-

4.2. Cell-Based HIV-1 Replication Assay

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

-

Objective: To determine the EC50 (50% effective concentration) of an antiviral compound.

-

Principle: Susceptible host cells are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 antigen or the activity of a reporter gene.

-

Materials:

-

Procedure (p24 ELISA):

-

Seed target cells in a 96-well plate.

-

Prepare serial dilutions of the test compounds and add them to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the plate for several days to allow for viral replication.

-

Collect the cell culture supernatant.

-

Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[15]

-

Calculate the percentage of inhibition of viral replication and determine the EC50 value.

-

4.3. Determination of Intracellular Triphosphate Levels

This method is used to quantify the active triphosphate forms of nucleoside analogues within cells.

-

Objective: To measure the intracellular concentrations of CBV-TP and 3TC-TP.

-

Principle: Cells are incubated with the parent drug, and then lysed to extract the intracellular nucleotides. The triphosphate forms are separated from the mono- and diphosphates and quantified using a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Materials:

-

Procedure:

-

Incubate cells with the nucleoside analogue.

-

Harvest and wash the cells to remove extracellular drug.

-

Lyse the cells with a cold solvent to precipitate proteins and extract nucleotides.

-

Separate the mono-, di-, and triphosphate nucleotides using anion exchange SPE.

-

Elute each phosphate fraction separately.

-

Treat the triphosphate fraction with acid phosphatase to convert the triphosphate metabolite to its parent nucleoside.

-

Quantify the resulting nucleoside using a validated LC-MS/MS method.[17]

-

Visualizations

5.1. Signaling Pathways and Workflows

References

- 1. benchchem.com [benchchem.com]

- 2. immunopaedia.org.za [immunopaedia.org.za]

- 3. New test to measure intracellular levels of nucleosides | HIV i-Base [i-base.info]

- 4. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omicsonline.org [omicsonline.org]

- 6. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Twenty-Five Years of Lamivudine: Current and Future Use for the Treatment of HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mutations in HIV-1 reverse transcriptase during therapy with abacavir, lamivudine and zidovudine in HIV-1-infected adults with no prior antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. xpressbio.com [xpressbio.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of nucleoside analog mono-, di-, and tri-phosphates in cellular matrix by solid phase extraction and ultra-sensitive LC-MS/MS detection - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Navigating HIV's Escape Route: An In-depth Technical Guide to the Development of Abacavir Resistance Mutations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the development of resistance to abacavir, a key nucleoside reverse transcriptase inhibitor (NRTI) in the treatment of HIV-1. Through a detailed examination of the primary mutations, their synergistic and antagonistic interactions, and the influence of background drug regimens, this document aims to equip researchers with a thorough understanding of the mechanisms driving abacavir resistance. This guide delves into the experimental methodologies used to characterize these resistance pathways and presents quantitative data in a structured format to facilitate analysis and comparison.

The Core Mutations Conferring Abacavir Resistance

Resistance to abacavir is primarily associated with the selection of a combination of specific mutations in the reverse transcriptase (RT) region of the HIV-1 pol gene. While a single mutation typically confers only low-level resistance, the accumulation of multiple mutations can lead to clinically significant drug failure. The four cornerstone mutations directly selected by abacavir are K65R, L74V, Y115F, and M184V.[1][2][3]

Table 1: Primary Abacavir Resistance Mutations and their Individual Impact

| Mutation | Fold Change in Abacavir IC₅₀ | Notes |

| K65R | ~2-4 | Also selected by tenofovir and didanosine. Reduces susceptibility to multiple NRTIs but can increase susceptibility to zidovudine.[4][5] |

| L74V | ~1.5-3 | Often selected in combination with other mutations. Increases susceptibility to zidovudine.[4][5] |

| Y115F | ~3 | Frequently observed in combination with M184V.[5] |

| M184V | ~2-7 | The most common NRTI resistance mutation, also selected by lamivudine and emtricitabine. Confers high-level resistance to these agents.[1][5][6] |

Development Pathways of Abacavir Resistance

The development of abacavir resistance is not a singular event but rather a stepwise process influenced by the specific antiretroviral agents used in a patient's treatment regimen.

The M184V-Initiated Pathway

In many instances, particularly in regimens containing lamivudine or emtricitabine, the M184V mutation is the first to emerge.[2] While M184V on its own only confers low-level resistance to abacavir, it serves as a crucial stepping stone for the selection of additional mutations that lead to higher levels of resistance.[1][6] Subsequent mutations such as L74V, Y115F, and K65R can accumulate on this M184V background, leading to a synergistic increase in abacavir resistance.[3]

The Role of Thymidine Analogue Mutations (TAMs)

Prior or concurrent treatment with thymidine analogues such as zidovudine (AZT) or stavudine (d4T) can significantly alter the pathway to abacavir resistance. TAMs (e.g., M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) are selected by these drugs and can confer cross-resistance to abacavir, particularly when present in combination with M184V.[2][7] The accumulation of three or more TAMs in the presence of M184V can lead to clinically significant abacavir resistance.[2]

Interestingly, a degree of antagonism exists between the selection of K65R and TAMs. The presence of zidovudine in a regimen has been shown to suppress the emergence of the K65R mutation.[4] This highlights the importance of the NRTI backbone in directing the evolutionary pathway of HIV-1 resistance.

Accessory Mutations

Other mutations, such as E44D and V118I, may act as accessory mutations, further contributing to abacavir resistance in the presence of primary resistance mutations.[1]

Table 2: Impact of Mutation Combinations on Abacavir Resistance

| Mutation Combination | Fold Change in Abacavir IC₅₀ | Notes |

| M184V + L74V | ~5-10 | A common combination leading to moderate abacavir resistance. |

| M184V + Y115F | ~7-15 | Synergistic interaction leading to significant resistance. |

| K65R + M184V | ~7 | An important combination conferring resistance to multiple NRTIs.[6] |

| M184V + ≥3 TAMs | >8 | Clinically significant resistance often seen in treatment-experienced patients.[2] |

| K65R + L74V + M184V + Y115F | High-level | Accumulation of multiple primary mutations leads to high-level resistance.[3] |

Signaling and Logical Pathways in Abacavir Resistance Development

The following diagrams illustrate the key pathways and experimental workflows related to abacavir resistance.

Experimental Protocols for Assessing Abacavir Resistance

The characterization of abacavir resistance relies on two primary experimental approaches: genotypic and phenotypic assays.

Genotypic Resistance Testing by Sanger Sequencing

Genotypic assays identify the presence of specific resistance-associated mutations in the HIV-1 genome.

Experimental Workflow:

Detailed Methodology:

-

Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples (typically requiring a viral load of at least 500-1000 copies/mL) using commercially available kits (e.g., QIAamp Viral RNA Mini Kit).[8]

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): The extracted RNA is reverse transcribed into cDNA and the pol gene region encompassing the reverse transcriptase is amplified.

-

Nested PCR: A second round of PCR is performed using internal primers to increase the specificity and yield of the target RT amplicon.

-

Sanger Sequencing: The purified PCR product is used as a template for dideoxy chain-termination sequencing.

-

Sequence Analysis: The resulting sequence is compared to a wild-type reference sequence (e.g., HXB2) to identify mutations at codons associated with abacavir resistance.

Phenotypic Resistance Testing (Recombinant Virus Assay)

Phenotypic assays directly measure the susceptibility of a patient's virus to a drug by assessing its ability to replicate in the presence of varying drug concentrations. The PhenoSense™ assay is a widely used example of this approach.[9]

Experimental Workflow:

Detailed Methodology:

-

Amplification and Cloning: The patient's viral RT gene is amplified from plasma RNA and cloned into a proviral vector that lacks its own RT gene but contains a reporter gene, such as luciferase.[9]

-

Production of Pseudotyped Virus: The recombinant vector is co-transfected into a producer cell line (e.g., HEK293T) along with a plasmid expressing a viral envelope protein (e.g., VSV-G) to create infectious, replication-defective virus particles.[9]

-

Infection and Drug Susceptibility: Target cells are infected with the pseudotyped virus in the presence of serial dilutions of abacavir.

-

Data Analysis: After a set incubation period, the cells are lysed, and the activity of the reporter gene (luciferase) is measured. The drug concentration that inhibits viral replication by 50% (IC₅₀) is calculated. The fold-change in resistance is determined by dividing the IC₅₀ of the patient-derived virus by the IC₅₀ of a drug-susceptible wild-type reference virus.[9]

Prevalence of Abacavir Resistance Mutations

The prevalence of abacavir resistance mutations differs significantly between treatment-naïve and treatment-experienced patient populations.

Table 3: Prevalence of Key Abacavir Resistance Mutations

| Mutation | Prevalence in Treatment-Naïve Patients | Prevalence in Abacavir-Experienced Patients with Virologic Failure |

| K65R | <1% | 5-15% |

| L74V | <1% | 20-40% |

| Y115F | Very low | 5-10% |

| M184V | <1% | 40-60% |

Note: Prevalence data are approximate and can vary depending on the patient cohort and prior treatment history.[10][11][12]

Conclusion

The development of resistance to abacavir is a complex, multifactorial process driven by the selection of specific mutations in the HIV-1 reverse transcriptase. The M184V mutation often serves as an initial step, with the subsequent accumulation of other key mutations like K65R, L74V, and Y115F, leading to a stepwise increase in resistance. The presence of thymidine analogue mutations from prior therapies can also significantly contribute to abacavir cross-resistance. A thorough understanding of these developmental pathways, facilitated by robust genotypic and phenotypic assays, is critical for optimizing antiretroviral therapy, guiding the development of new NRTIs, and managing the long-term efficacy of HIV treatment.

References

- 1. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abacavir Resistance [natap.org]

- 3. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. penta-id.org [penta-id.org]

- 5. HIV Drug Resistance Database [hivdb.stanford.edu]

- 6. Molecular Mechanisms of Resistance to Human Immunodeficiency Virus Type 1 with Reverse Transcriptase Mutations K65R and K65R+M184V and Their Effects on Enzyme Function and Viral Replication Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. penta-id.org [penta-id.org]

- 9. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 10. sensusimpact.com [sensusimpact.com]

- 11. Prevalence of HIV type 1 drug resistance mutations in treatment-naïve and experienced patients from resource-limited settings with universal access to antiretroviral therapy: a survey in two small Brazilian cities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

An In-depth Technical Guide on the Impact of Lamivudine on Mitochondrial DNA Polymerase Gamma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamivudine, a cornerstone of antiretroviral therapy, is a nucleoside reverse transcriptase inhibitor (NRTI) lauded for its efficacy against HIV and Hepatitis B. However, the off-target effects of NRTIs on host cellular machinery, particularly the mitochondria, remain a critical area of investigation. This technical guide provides a comprehensive analysis of the interaction between lamivudine and mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for the replication and maintenance of the mitochondrial genome. Through a detailed examination of quantitative data, experimental protocols, and signaling pathways, this document elucidates the molecular mechanisms underpinning lamivudine-associated mitochondrial toxicity, offering valuable insights for researchers and drug development professionals. While generally considered to possess a more favorable mitochondrial safety profile compared to other NRTIs, understanding the nuances of its interaction with Pol γ is paramount for the development of safer antiretroviral agents.

Mechanism of Action: Lamivudine and Polymerase Gamma Inhibition

Lamivudine, a synthetic nucleoside analog of deoxycytidine, requires intracellular phosphorylation to its active triphosphate form, lamivudine triphosphate (3TC-TP).[1][2] The primary mechanism by which lamivudine exerts its mitochondrial toxicity is through the inhibition of Pol γ.[3][4][5] This inhibition occurs through two principal mechanisms:

-

Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of Pol γ.[1]

-

Chain Termination: Upon incorporation into the nascent mitochondrial DNA (mtDNA) strand, the absence of a 3'-hydroxyl group on the sugar moiety of lamivudine prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to premature termination of mtDNA replication.[1][2]

Lamivudine's L-enantiomeric configuration contributes to its relatively lower affinity for Pol γ compared to the D-enantiomers of other NRTIs, resulting in a generally lower potential for mitochondrial toxicity.[1]

Quantitative Analysis of Polymerase Gamma Inhibition

The inhibitory potential of lamivudine triphosphate on Pol γ has been quantified through various biochemical assays. The following tables summarize key kinetic parameters, providing a comparative perspective with other NRTIs and the natural substrate.

Table 1: Inhibition Constants (Ki) of NRTI-Triphosphates for Mitochondrial DNA Polymerase Gamma

| Compound | K_i_ (μM) | Natural Substrate |

| Lamivudine-TP | 15.8 ± 0.8 | dCTP |

| Zidovudine-TP (AZT-TP) | 1.8 ± 0.2 (competitive), 6.8 ± 1.7 (noncompetitive) | dTTP |

Note: Data compiled from multiple sources. Experimental conditions may vary.

Table 2: Pre-Steady-State Kinetic Parameters for Nucleotide Incorporation by Mitochondrial DNA Polymerase Gamma

| Nucleotide | K_d_ (μM) | k_pol_ (s⁻¹) | Incorporation Efficiency (k_pol_/K_d_) (μM⁻¹s⁻¹) |

| dCTP | 1.3 ± 0.2 | 67 ± 3 | 51 |

| Lamivudine-TP | 13 ± 5 | 0.12 | 0.009 |

K_d_ (dissociation constant) reflects the binding affinity of the nucleotide to the polymerase-DNA complex. k_pol_ (maximum rate of polymerization) represents the rate of nucleotide incorporation. Incorporation efficiency is a measure of how effectively the polymerase utilizes the nucleotide.

Downstream Consequences of Polymerase Gamma Inhibition

The inhibition of Pol γ by lamivudine sets off a cascade of events within the mitochondria, leading to cellular dysfunction.

Signaling Pathway of Lamivudine-Induced Mitochondrial Dysfunction

The following diagram illustrates the signaling pathway from the entry of lamivudine into the cell to the downstream consequences of Pol γ inhibition.

Caption: Lamivudine phosphorylation and subsequent inhibition of Pol γ.

Key Downstream Effects:

-

mtDNA Depletion: The most direct consequence of Pol γ inhibition is the reduction in mitochondrial DNA copy number.[3][5] This depletion impairs the synthesis of essential protein subunits of the electron transport chain (ETC), which are encoded by the mitochondrial genome.

-

Electron Transport Chain (ETC) Dysfunction: The lack of critical ETC subunits disrupts oxidative phosphorylation, leading to impaired cellular respiration and a decrease in ATP production.

-

Increased Reactive Oxygen Species (ROS) Production: A dysfunctional ETC can lead to an increase in electron leakage, resulting in the generation of superoxide and other reactive oxygen species. This oxidative stress can further damage mitochondrial components, including mtDNA, lipids, and proteins.

-

Altered Mitochondrial Morphology: Chronic mitochondrial stress can lead to changes in mitochondrial structure, including swelling and disorganization of the cristae.[6]

-

Induction of Apoptosis: Severe mitochondrial dysfunction can trigger the intrinsic apoptotic pathway through the release of pro-apoptotic factors like cytochrome c.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of lamivudine on mitochondrial function.

Polymerase Gamma Inhibition Assay (In Vitro)

This protocol outlines a typical in vitro assay to determine the inhibitory effect of lamivudine triphosphate on Pol γ activity.

References

- 1. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Antiretroviral Therapy-Induced Mitochondrial Toxicity: Potential Mechanisms Beyond Polymerase-γ Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. natap.org [natap.org]

- 5. Frontiers | Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance [frontiersin.org]

- 6. researchgate.net [researchgate.net]

The Genetic Barrier of Epzicom: An In Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

Epzicom, a fixed-dose combination of the nucleoside reverse transcriptase inhibitors (NRTIs) abacavir (ABC) and lamivudine (3TC), represents a critical component in the armamentarium against Human Immunodeficiency Virus Type 1 (HIV-1). A key determinant of its long-term efficacy is its genetic barrier to resistance, which is defined by the number and type of mutations the virus must accumulate to overcome the drug's suppressive pressure.[1] This technical guide provides an in-depth analysis of the in vitro studies that have elucidated the genetic pathways to resistance for Epzicom, offering valuable insights for researchers and drug development professionals.

Quantitative Analysis of In Vitro Resistance

In vitro studies are fundamental to characterizing the genetic basis of HIV-1 drug resistance and quantifying the impact of specific mutations on drug susceptibility. The following tables summarize the fold change in the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) for abacavir and lamivudine in the presence of various resistance-associated mutations in the HIV-1 reverse transcriptase (RT). An increase in these values signifies reduced viral susceptibility to the drug.[2]

Table 1: In Vitro Resistance Profile of Abacavir

| Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |

| M184V | ~3-fold | [3] |

| K65R | Intermediate Resistance | [4] |

| L74V | Intermediate Resistance | [4] |

| Y115F | - | [5] |

| K65R + M184V | High-level resistance | [6][7] |

| L74V + M184V | Intermediate (4-8 fold) | [8] |

| K65R + L74V + M184V | High-level (>8-fold) | [8] |

| Y115F + M184V | - | [5] |

Table 2: In Vitro Resistance Profile of Lamivudine

| Mutation(s) | Fold Change in EC₅₀/IC₅₀ | Reference(s) |

| M184V | High-level (>300-fold) | [6] |

| M184I | High-level | [6] |

Key Resistance Pathways and Cross-Resistance

The primary mutation conferring high-level resistance to lamivudine is M184V or M184I in the reverse transcriptase gene.[4][6] This mutation emerges rapidly under lamivudine pressure.

Abacavir has a higher genetic barrier to resistance, typically requiring the accumulation of multiple mutations for significant resistance to develop.[2] Key mutations associated with abacavir resistance include K65R, L74V, Y115F, and M184V.[5][9][10] In vitro, the M184V mutation is often the first to be selected by abacavir.[3][11] However, the combination of abacavir with zidovudine has been shown to select against the M184V mutation.[3]

The combination of abacavir and lamivudine in vitro has been shown to select for both the M184V and L74V mutations.[6] The accumulation of mutations such as M184V, Y115F, and K65R leads to stronger viral growth even in the presence of high concentrations of abacavir.[6]

Experimental Protocols

The in vitro resistance data presented in this guide are primarily generated through phenotypic susceptibility assays and in vitro resistance selection studies.

Recombinant Virus Phenotypic Assay

A common method to assess drug susceptibility is the recombinant virus phenotypic assay.[2]

Methodology:

-

Patient Sample Processing: Plasma containing HIV-1 is obtained from patients. Viral RNA is extracted and the reverse transcriptase (RT) gene is amplified using polymerase chain reaction (PCR).

-

Cloning into a Test Vector: The amplified patient-derived RT gene is inserted into a standardized HIV-1 vector that lacks its own RT gene.

-

Production of Pseudotyped Viruses: The recombinant test vector is co-transfected into a producer cell line along with a plasmid expressing a viral envelope glycoprotein, often from a different virus like vesicular stomatitis virus (VSV-G). This generates virus particles (pseudotyped virions) that contain the patient's RT but have a broad tropism for infecting various cell types.[2]

-

Infection of Target Cells and Drug Susceptibility Testing: Target cells are infected with the pseudotyped viruses in the presence of serial dilutions of the antiretroviral drugs being tested (e.g., abacavir and lamivudine). A control infection is performed in the absence of any drug.[2]

-

Quantification of Viral Replication: After a set incubation period, viral replication is quantified. This is often done by measuring the activity of a reporter gene (e.g., luciferase) that is engineered into the viral vector or by measuring the amount of viral p24 antigen produced.

-

Calculation of EC₅₀/IC₅₀: The drug concentration that inhibits viral replication by 50% (EC₅₀ or IC₅₀) is calculated by plotting the percentage of viral replication against the drug concentration. The fold change in resistance is determined by dividing the EC₅₀/IC₅₀ of the test virus by that of a wild-type reference virus.

In Vitro Resistance Selection Studies

These studies are designed to mimic the evolution of drug resistance over time.

Methodology:

-

Virus and Cell Culture: A wild-type HIV-1 strain (e.g., NL4-3) is propagated in a susceptible cell line (e.g., MT-2 or peripheral blood mononuclear cells - PBMCs).[1]

-

Drug Escalation: The virus is cultured in the presence of the antiretroviral drug(s) at an initial concentration close to the EC₅₀.[1]

-

Monitoring Viral Breakthrough: The cultures are monitored for signs of viral replication (e.g., cytopathic effect or p24 antigen production). When viral replication is observed (breakthrough), the virus-containing supernatant is harvested.

-

Dose Escalation: The harvested virus is then used to infect fresh cells in the presence of a higher concentration of the drug. This process of viral passage and dose escalation is repeated.

-

Genotypic and Phenotypic Analysis: At various passages, the viral population is analyzed to identify the emergence of mutations in the reverse transcriptase gene (genotypic analysis) and to determine the level of drug resistance (phenotypic analysis). This allows for the identification of the mutational pathways that lead to resistance.

Visualizations

Signaling and Resistance Pathways

Caption: Mechanism of NRTI inhibition and the development of resistance.

Experimental Workflow: Recombinant Virus Phenotypic Assay

Caption: Workflow of a recombinant virus phenotypic resistance assay.

Logical Relationship: Genetic Barrier to Resistance

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prediction of Abacavir Resistance from Genotypic Data: Impact of Zidovudine and Lamivudine Resistance In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HIV-1 reverse transcriptase (RT) genotype and susceptibility to RT inhibitors during abacavir monotherapy and combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. penta-id.org [penta-id.org]

- 10. journals.asm.org [journals.asm.org]

- 11. hivdb.stanford.edu [hivdb.stanford.edu]

Methodological & Application

Application Notes: Protocol for Testing Epzicom® (Abacavir/Lamivudine) Efficacy in Primary Lymphocyte Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epzicom® is a fixed-dose combination antiretroviral medication containing abacavir (ABC) and lamivudine (3TC). Both are potent nucleoside reverse transcriptase inhibitors (NRTIs) that form the backbone of many HIV-1 treatment regimens.[1] These drugs are administered as prodrugs and must be phosphorylated intracellularly to their active triphosphate forms, carbovir triphosphate (CBV-TP) and lamivudine triphosphate (3TC-TP), respectively.[2][3] These active metabolites act as competitive inhibitors of HIV-1 reverse transcriptase (RT), and their incorporation into the nascent viral DNA chain leads to premature chain termination, thus halting viral replication.[4][5]

This document provides a detailed protocol for assessing the in vitro efficacy and synergistic interaction of abacavir and lamivudine against HIV-1 in primary human peripheral blood mononuclear cells (PBMCs). The primary endpoint for efficacy is the reduction in HIV-1 p24 antigen production in culture supernatants. It is critical to distinguish this antiviral susceptibility assay from testing for abacavir hypersensitivity, which is strongly associated with the HLA-B*57:01 allele.[6]

Data Presentation

The efficacy of abacavir and lamivudine, both individually and in combination, is typically determined by calculating the 50% effective concentration (EC50). When tested in combination, the Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, or antagonistic.

Table 1: Representative Antiviral Concentrations of Abacavir and Lamivudine against HIV-1 in PBMCs

| Compound | Typical Concentration Range for EC50 Determination | Representative EC50 (Wild-Type HIV-1) |

| Abacavir (ABC) | 0.01 µM - 15 µM[7] | 0.03 - 0.07 µM |

| Lamivudine (3TC) | 0.005 µM - 5 µM[7] | 0.005 - 0.01 µM |

| Combination (ABC+3TC) | See Checkerboard Assay Protocol | FIC Index < 0.5 indicates synergy |

Note: EC50 values can vary depending on the HIV-1 isolate, donor cells, and specific assay conditions.

Experimental Protocols

Isolation and Stimulation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the isolation of PBMCs from whole blood and their stimulation for subsequent HIV-1 infection.

Materials:

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)

-

Phytohemagglutinin (PHA)

-

Recombinant human Interleukin-2 (rhIL-2)

-

Phosphate Buffered Saline (PBS)

Procedure:

-

Dilute whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the PBMC pellet in Complete RPMI and count the cells.

-

Stimulate the PBMCs by culturing them at a density of 1 x 10^6 cells/mL in Complete RPMI containing 5 µg/mL PHA for 72 hours.

-

After 72 hours, wash the cells and resuspend them in Complete RPMI containing 20 U/mL rhIL-2.

HIV-1 Virus Stock Preparation and Titration

This protocol describes the preparation of a high-titer HIV-1 stock and its titration. The laboratory-adapted strain HIV-1 NL4-3 is commonly used.

Materials:

-

HEK293T cells

-

pNL4-3 plasmid DNA

-

Transfection reagent

-

Complete DMEM

-

0.45 µm filter

-

Stimulated PBMCs

-

HIV-1 p24 Antigen Capture ELISA kit

Procedure:

-

Transfect HEK293T cells with the pNL4-3 proviral plasmid DNA.[8]

-

After 48-72 hours, harvest the cell culture supernatant.

-

Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.[8]

-

Filter the supernatant through a 0.45 µm filter.

-

Aliquot the virus stock and store at -80°C.

-

To titrate the virus stock, perform serial dilutions and infect stimulated PBMCs.

-

After 7 days of culture, measure the p24 antigen concentration in the supernatants using an ELISA to determine the tissue culture infectious dose 50 (TCID50).

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the synergistic, additive, or antagonistic effects of abacavir and lamivudine.

Materials:

-

Stimulated PBMCs

-

HIV-1 NL4-3 virus stock

-

Abacavir and Lamivudine stock solutions

-

96-well culture plates

-

Complete RPMI with rhIL-2

Procedure:

-

Prepare serial dilutions of abacavir and lamivudine. For example, prepare 2-fold serial dilutions of abacavir in the columns of a 96-well plate and 2-fold serial dilutions of lamivudine in the rows.[9]

-

The plate should include wells with each drug alone and wells with no drug (virus control).

-

Add 1 x 10^5 stimulated PBMCs to each well.

-

Infect the cells with HIV-1 NL4-3 at a pre-determined multiplicity of infection (MOI), for example, 0.01.

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

After 7 days, collect the culture supernatants for p24 antigen analysis.

HIV-1 p24 Antigen Capture ELISA

This protocol quantifies the level of HIV-1 replication by measuring the concentration of the p24 capsid protein in the culture supernatants.

Materials:

-

Commercial HIV-1 p24 Antigen Capture ELISA kit

-

Culture supernatants from the checkerboard assay

-

Plate reader

Procedure:

-

Follow the manufacturer's instructions for the p24 ELISA kit.

-

Briefly, coat a 96-well plate with a capture antibody specific for HIV-1 p24.

-

Add diluted standards, controls, and the collected culture supernatants to the wells.[9]

-

Incubate to allow the p24 antigen to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody.[9]

-

Incubate, wash, and then add a streptavidin-horseradish peroxidase (HRP) conjugate.[9]

-

After a final wash, add a TMB substrate solution and incubate until color develops.

-

Stop the reaction with a stop solution and read the absorbance at 450 nm using a plate reader.[9]

Data Analysis and Calculation of Synergy

Procedure:

-

Generate a standard curve from the p24 standards and calculate the p24 concentration in each well.

-

Determine the EC50 for abacavir and lamivudine alone.

-

For the combination wells, calculate the Fractional Inhibitory Concentration (FIC) for each drug:

-

FIC of Abacavir = (EC50 of Abacavir in combination) / (EC50 of Abacavir alone)

-

FIC of Lamivudine = (EC50 of Lamivudine in combination) / (EC50 of Lamivudine alone)

-

-

Calculate the FIC Index:

-

FIC Index = FIC of Abacavir + FIC of Lamivudine

-

-

Interpret the results:

-

FIC Index ≤ 0.5: Synergy

-

0.5 < FIC Index ≤ 4: Additive/Indifference

-

FIC Index > 4: Antagonism

-

Mandatory Visualizations

Caption: Mechanism of Action of Abacavir and Lamivudine.

Caption: Experimental Workflow for Efficacy Testing.

References

- 1. researchgate.net [researchgate.net]

- 2. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

- 3. questdiagnostics.com [questdiagnostics.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Zidovudine, Lamivudine, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clyte.tech [clyte.tech]

- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. emerypharma.com [emerypharma.com]

- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Application Note & Protocol: Quantification of Intracellular Carbovir Triphosphate Levels by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbovir is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV infection. Upon entering the cell, carbovir is phosphorylated to its active form, carbovir triphosphate (CBV-TP). CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase and causes chain termination when incorporated into the viral DNA. The intracellular concentration of CBV-TP is a critical determinant of the drug's antiretroviral activity. Therefore, accurate and sensitive quantification of intracellular CBV-TP levels is essential for pharmacokinetic studies, dose optimization, and understanding the mechanisms of drug action and resistance. This application note provides a detailed protocol for the quantification of intracellular CBV-TP in peripheral blood mononuclear cells (PBMCs) using High-Performance Liquid Chromatography (HPLC), often coupled with tandem mass spectrometry (HPLC-MS/MS) for enhanced sensitivity and specificity.

Signaling Pathway of Carbovir Activation

Application Notes and Protocols for Long-Term Efficacy and Safety Studies of Epzicom (Abacavir/Lamivudine) in SHIV Models

Disclaimer: Extensive literature searches did not yield specific long-term efficacy and safety studies of the Epzicom (abacavir/lamivudine) fixed-dose combination in non-human primate (NHP) models infected with Simian-Human Immunodeficiency Virus (SHIV). The following application notes and protocols are constructed based on the known mechanisms of action of the individual drugs, general protocols for antiretroviral therapy in NHP models, and long-term efficacy and safety data from human clinical studies. The quantitative data presented are derived from human trials and should be considered illustrative examples. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.

I. Application Notes

Introduction

Epzicom is a fixed-dose combination of two nucleoside reverse transcriptase inhibitors (NRTIs), abacavir (ABC) and lamivudine (3TC). It is a widely used component of antiretroviral therapy (ART) for the treatment of HIV-1 infection in humans. Non-human primate models, particularly rhesus macaques infected with SHIV, are critical for preclinical evaluation of antiretroviral drugs and treatment strategies. These models allow for detailed investigation of drug efficacy, safety, pharmacokinetics, and the impact on viral reservoirs in a system that closely mimics human HIV infection and pathogenesis.

These notes provide a framework for designing and conducting long-term studies to evaluate the efficacy and safety of an abacavir and lamivudine combination in SHIV-infected macaques.

Mechanism of Action

Abacavir and lamivudine are prodrugs that, once inside the host cell, are phosphorylated by cellular kinases to their active triphosphate forms: carbovir triphosphate (CBV-TP) and lamivudine triphosphate (3TC-TP), respectively. Both CBV-TP and 3TC-TP act as chain terminators of viral reverse transcriptase. They compete with natural deoxyribonucleotides (dGTP for CBV-TP and dCTP for 3TC-TP) for incorporation into the newly synthesizing viral DNA strand. Once incorporated, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis and preventing the virus from completing its replication cycle.

Signaling Pathway of Intracellular Activation and Action

The following diagram illustrates the intracellular phosphorylation pathway of abacavir and lamivudine and their subsequent inhibition of HIV reverse transcriptase.

II. Experimental Protocols

Animal Model and Husbandry

-

Species: Indian-origin rhesus macaques (Macaca mulatta).

-

Age: Young adult (3-5 years old).

-

Health Status: Animals should be screened and confirmed negative for SIV, simian T-lymphotropic virus, and type D retrovirus. Baseline hematology and serum chemistry should be within normal limits.

-

Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals in an AAALAC-accredited facility. Environmental enrichment should be provided.

SHIV Challenge

-

Virus Stock: A well-characterized, pathogenic SHIV stock (e.g., SHIV-SF162P3, SHIV-AD8) should be used. The viral stock should be tittered in rhesus peripheral blood mononuclear cells (PBMCs) to determine the 50% tissue culture infectious dose (TCID50).

-

Inoculation: Animals can be challenged via the intravenous or mucosal (e.g., intrarectal, intravaginal) route. A typical intravenous challenge might be 1000 TCID50. For mucosal challenges, repeated low-dose exposures can model sexual transmission.

Antiretroviral Therapy

-

Drug Formulation: For research purposes, pure abacavir and lamivudine powders can be obtained and formulated into a palatable vehicle for oral administration. A common method is to mix the drugs into a small amount of food, such as fruit puree or peanut butter. Positive reinforcement training can be used to ensure consistent daily dosing.

-

Dosage: Dosages should be calculated based on body weight and allometric scaling from human doses to achieve clinically relevant plasma and intracellular drug concentrations. As a starting point, dosages in the range of those used for other NRTIs in macaques (e.g., 20-40 mg/kg/day for lamivudine's analogue, emtricitabine) can be considered and optimized through pharmacokinetic studies.

-

Treatment Regimen: Treatment is typically initiated after the establishment of a stable viral setpoint (e.g., 8-12 weeks post-infection). A combination of abacavir and lamivudine would be administered once daily. For a complete ART regimen, a third drug from a different class (e.g., an integrase inhibitor like dolutegravir or a non-nucleoside reverse transcriptase inhibitor) would be co-administered.

Monitoring and Data Collection

The following diagram outlines a general experimental workflow for a long-term SHIV study.

Application Notes and Protocols for Studying Abacavir-Induced Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental models used to study abacavir-induced hypersensitivity (AHS). Detailed protocols for key assays are included to facilitate the replication and adaptation of these models in a research setting.

Introduction

Abacavir is a nucleoside reverse transcriptase inhibitor used in the treatment of HIV infection.[1] A significant limitation of its use is a hypersensitivity reaction that occurs in approximately 5-8% of patients, typically within the first six weeks of treatment.[2][3] This reaction is strongly associated with the presence of the Human Leukocyte Antigen (HLA) class I allele, HLA-B*57:01.[3][4] Screening for this allele is now standard practice before initiating abacavir therapy and has dramatically reduced the incidence of this adverse drug reaction.[1]

The underlying mechanism of AHS is a T-cell mediated immune response.[4] The current understanding is centered around the "altered peptide repertoire" model.[5][6] Abacavir binds non-covalently to the peptide-binding groove of the HLA-B*57:01 molecule, altering its shape and the repertoire of self-peptides that can be presented to cytotoxic CD8+ T-cells.[4][5] This leads to the activation of T-cells that would otherwise be tolerant to these self-peptides, triggering a systemic inflammatory response.[5]

This document outlines the primary experimental models used to investigate the mechanisms of AHS and to assess potential new drug candidates for similar liabilities.

Data Presentation

Table 1: Incidence and Predictive Value of HLA-B*57:01 Screening for Abacavir Hypersensitivity

| Population/Study | Incidence of AHS (without screening) | Incidence of AHS (with screening) | Negative Predictive Value of HLA-B57:01 | Positive Predictive Value of HLA-B57:01 | Reference(s) |

| General (Caucasian) | 5-8% | <1% | 100% | ~50% | [2][7] |

| PREDICT-1 Study | 7.8% (clinically suspected) | 3.4% (clinically suspected) | 100% (immunologically confirmed) | 47.9% | [2][8] |

| Mixed Ethnic French Population | - | 0% | - | - | [9] |

| Black Patients | Lower than Caucasian populations | - | 100% (immunologically confirmed) | - |

Table 2: Key Cytokine Involvement in Abacavir Hypersensitivity

| Cytokine | Observation | Experimental Model | Reference(s) |

| Interferon-gamma (IFN-γ) | Significantly increased production by PBMCs from hypersensitive patients upon abacavir stimulation. | In vitro PBMC culture | |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased expression in monocytes from hypersensitive individuals following ex vivo abacavir stimulation. | Ex vivo PBMC stimulation |

Signaling Pathway

The "altered peptide repertoire" model is the central signaling pathway in abacavir-induced hypersensitivity. The following diagram illustrates this mechanism.

Experimental Models and Protocols

In Vitro Model: Peripheral Blood Mononuclear Cell (PBMC) Assays

In vitro assays using PBMCs from HLA-B*57:01 positive and negative donors are crucial for studying the cellular mechanisms of AHS.

The LTT assesses the proliferation of T-lymphocytes in response to abacavir.

Protocol:

-

PBMC Isolation:

-

Isolate PBMCs from fresh heparinized blood from HLA-B*57:01 positive and negative donors using Ficoll-Paque density gradient centrifugation.

-

Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Determine cell viability and concentration using trypan blue exclusion.

-

-

Cell Culture and Stimulation:

-

Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

-

Add abacavir at a final concentration range of 1-50 µg/mL. Include a vehicle control (e.g., DMSO) and a positive control (e.g., phytohemagglutinin (PHA) at 5 µg/mL).

-